N-羰苄氧基-脯氨酰-亮氨酰-甘氨酸(N-羟基)酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

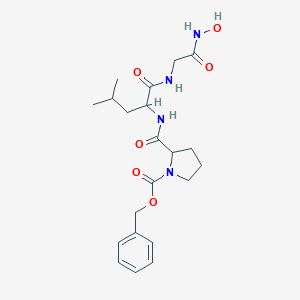

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is a chemical compound with the molecular formula C21H30N4O6 . It has a molecular weight of 434.5 g/mol . The IUPAC name for this compound is benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate .

Molecular Structure Analysis

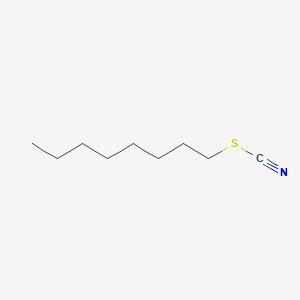

The molecular structure of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide can be represented by the canonical SMILES notation: CC©CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 . This notation provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis

N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide has a molecular weight of 434.5 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its relative lipophilicity . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are both 434.21653469 g/mol . The topological polar surface area is 137 Ų .科学研究应用

Anticancer Research

This compound has been studied in the context of anticancer research . It’s been found to bind to a new site on α-tubulin, which is part of the microtubule structure in cells . This binding destabilizes the tubulin, leading to its degradation . This could potentially be used to develop new anticancer drugs that target this novel site .

Inhibition of Prolidase

“N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide” is a potent inhibitor of prolidase , a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This could have potential applications in regulating the activity of this enzyme in various biological processes.

Synthesis of Derivatives

This compound is also used in the synthesis of N-(L-Prolyl)-β-alanine , which is a derivative of the naturally occurring beta amino acid β-Alanine . This could be useful in the study of these types of amino acids and their biological roles.

作用机制

Target of Action

The primary target of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide, also known as benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate, is prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue .

Mode of Action

This compound acts as a potent inhibitor of prolidase . By binding to the active site of the enzyme, it prevents the enzyme from cleaving its substrate dipeptides, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of prolidase affects the metabolism of proline-containing dipeptides . This can have downstream effects on various biochemical pathways, particularly those involving the recycling of proline for protein synthesis .

Result of Action

The inhibition of prolidase by this compound can result in the accumulation of proline-containing dipeptides . This could potentially disrupt normal cellular processes that depend on the recycling of proline .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol is almost transparent , suggesting that its solubility could be affected by the solvent environment. Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition for optimal stability .

属性

IUPAC Name |

benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGFLHRPYCTXGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340097 |

Source

|

| Record name | Z-Pro-Leu-Gly hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103145-74-0 |

Source

|

| Record name | Z-Pro-Leu-Gly hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)

![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)